molecular formula C9H6BrClN2 B1276272 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine CAS No. 866137-10-2

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B1276272
M. Wt: 257.51 g/mol
InChI Key: ZDBUEASBIAUXOW-UHFFFAOYSA-N
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Description

The compound 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a pyridine derivative that is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bromo- and chloro-substituted pyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of bromo- and chloro-substituted pyridine derivatives typically involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Similar methodologies could potentially be applied to synthesize 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine. Additionally, the synthesis of related compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides involves nucleophilic substitution and cyclization reactions , which might also be relevant for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of bromo- and chloro-substituted pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and electronic properties . For 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine, similar analytical techniques could be used to determine its molecular geometry and confirm its structure.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted pyridine derivatives can be studied through various chemical reactions. For instance, the synthesis of novel pyrazole derivatives from pyridine compounds involves reactions such as esterification, bromination, and hydrolysis . The chemical reactivity of these compounds can also be indicated by mapping molecular electrostatic potential (MEP) over their stabilized geometries . These studies can shed light on the potential reactions that 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted pyridine derivatives can be determined through experimental and computational studies. For example, the nonlinear optical properties of such compounds can be computed and compared to known values, such as those of urea . Spectroscopic characterization, including FT-IR and UV-Vis analysis, can provide information on the vibrational and electronic transitions of the molecules . These methods could be applied to analyze the properties of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Insecticide Intermediates : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a derivative of the compound , is a key intermediate in the synthesis of chlorantraniliprole, a new insecticide. This synthesis involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, yielding a product with improved yield and purity (Niu Wen-bo, 2011).

  • Photoinduced Tautomerization Studies : In a study on 2-(1H-pyrazol-5-yl)pyridine derivatives, including a similar compound, researchers found that these compounds can undergo photoinduced tautomerization, which includes excited-state intramolecular, intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings are crucial in understanding the excited-state dynamics of these compounds (Vetokhina et al., 2012).

  • Synthesis of Pyridine Derivatives for Fluorescence Studies : Derivatives of thieno[3, 2-c]pyridine, synthesized from 2-bromo-4-chlorothieno[3,2-c]pyridine, were studied for their absorption emission properties and fluorescent quantum yield. This indicates the potential use of these derivatives in fluorescence-based applications (Toche & Chavan, 2013).

  • Synthesis of Schiff Base Compounds : A Schiff base compound, synthesized from a similar bromo-chloro pyridine derivative, showed significant antibacterial activities. This indicates its potential utility in the development of new antibacterial drugs (Wang et al., 2008).

  • Crystal Structure Analysis : Studies on the crystal structure of related compounds are essential for understanding the molecular geometry and intermolecular interactions, which are vital in material science and pharmaceutical research (Rodi et al., 2013).

  • Synthesis of Novel Amide Compounds : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds from 2,3-dichloropyridine opens up avenues for creating new compounds with potential biological activities (Yang Yun-shang, 2011).

properties

IUPAC Name

3-bromo-5-chloro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBUEASBIAUXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409719
Record name 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine

CAS RN

866137-10-2
Record name 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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